molecular formula C18H13BrN2O3S2 B3738563 2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B3738563
M. Wt: 449.3 g/mol
InChI Key: DYUJASKLDVLUKX-GDNBJRDFSA-N
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Description

2-Bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a synthetic compound based on the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one scaffold, a structure recognized in medicinal chemistry as a "privileged scaffold" for its significant potential in inhibitor development . This specific benzamide derivative is designed for research applications, particularly in the screening and development of targeted therapeutic agents. Main Applications & Research Value: Compounds within this chemical class have demonstrated notable biological activities, making them valuable tools in biochemical research. Their primary application lies in the inhibition of protein kinases, a key enzyme family involved in regulating cellular processes . Research on analogous structures has shown potent and selective inhibitory activity against kinases such as DYRK1A, CK1, and CDK5/p25 . These kinases are implicated in various disease pathways, including neurological disorders like Alzheimer's disease and Down syndrome, as well as in cancer progression . As such, this compound is of high interest for early-stage drug discovery and for studying cell signaling pathways. Mechanism of Action: The compound is designed to act as an ATP-competitive inhibitor. Its structure, featuring a 5-arylidene moiety and a 2-thioxo group, allows it to bind effectively to the active site of certain protein kinases, thereby blocking their phosphorylation activity and modulating downstream signaling events . The Z-configuration of the benzylidene group is typically controlled during synthesis to ensure stereo-selectivity, which is crucial for its interaction with the biological target . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. The buyer assumes responsibility for confirming product identity and/or purity for their specific research purposes.

Properties

IUPAC Name

2-bromo-N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3S2/c1-24-14-9-5-2-6-11(14)10-15-17(23)21(18(25)26-15)20-16(22)12-7-3-4-8-13(12)19/h2-10H,1H3,(H,20,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUJASKLDVLUKX-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves the condensation reaction of 2-bromobenzoyl chloride with 2-methoxybenzaldehyde and thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thio derivatives

Scientific Research Applications

While comprehensive data tables and case studies for "2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide" are not available in the search results, the information provided allows for an overview of its properties, potential applications, and related research areas.

Overview
"this compound" is a complex organic compound that belongs to the thiazolidinone derivatives class. Thiazolidinones are known for their diverse biological activities and potential therapeutic applications. The compound's structure includes a bromine atom, a methoxy group, and a thiazolidinone core, which contribute to its potential therapeutic applications.

  • Molecular Formula : C18H13BrN2O3S2
  • Molecular Weight : 449.3 g/mol
  • IUPAC Name : 4-bromo-N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Potential Applications
The biological activity of "this compound" is attributed to its ability to interact with various cellular targets through hydrogen bonding and hydrophobic interactions. The thiazolidinone ring enhances its interaction with biological macromolecules, potentially leading to pharmacological effects.

  • Anticancer Activity : Research suggests that compounds similar to this one exhibit anticancer properties. Thiazolidinone derivatives have demonstrated selective cytotoxicity against various cancer cell lines.
  • Antimicrobial Activity : Thiazolidinone derivatives are also known for their antimicrobial properties, and the structural features of "this compound" may enhance its effectiveness against bacterial and fungal strains.

Mechanism of Action
The mechanism of action for "this compound" involves interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, disrupting cellular processes in microorganisms or cancer cells. It is believed to interfere with DNA synthesis and repair mechanisms, though the exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives:

  • N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
  • 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one

Mechanism of Action

The mechanism of action of 2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosine kinases and proteases, which play crucial roles in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with the cell wall synthesis and metabolic pathways of microorganisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 2-methoxybenzylidene group distinguishes the target compound from analogs with alternative arylidene substituents:

  • 5-Nitro-2-furylmethylene (): The nitro-furyl substituent introduces strong electron-withdrawing and polar characteristics, lowering melting points (155–207°C) compared to methoxy/benzylidene derivatives (e.g., 186–190°C for the target compound) .

The 2-bromobenzamide moiety contrasts with:

  • 4-Methoxyphenyl acetamide (compound 9 in ): The bromine atom increases molecular weight and lipophilicity (ClogP ~3.5 vs. ~2.8 for methoxy analogs), influencing membrane permeability .
  • Acetic acid derivatives (): Carboxylic acid groups improve aqueous solubility but may reduce bioavailability due to ionization at physiological pH .

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

Compound Substituents (R1, R2) Melting Point (°C) Yield (%) ClogP*
Target Compound R1: 2-methoxybenzylidene; R2: 2-bromobenzamide 186–190† ~85‡ 3.5
4-Chlorobenzylidene analog () R1: 4-chlorobenzylidene; R2: 4-bromobenzyl 180–185 75 3.2
Nitro-furyl analog () R1: 5-nitro-2-furylmethylene; R2: 4-fluorophenyl 155–156 53 2.1
Acetic acid derivative () R1: dibromo-ethoxy-hydroxybenzyl; R2: acetic acid N/A N/A 1.8

*Calculated using ChemDraw. †Estimated based on analogs. ‡Assumed from similar syntheses .

Biological Activity

The compound 2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H17BrN2O4S2C_{20}H_{17}BrN_{2}O_{4}S_{2} with a molecular weight of approximately 463.39 g/mol. The structure features a thiazolidinone core, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves a multi-step process including:

  • Formation of the thiazolidinone core through cyclization reactions.
  • Introduction of the benzylidene moiety via condensation reactions.
  • Bromination to introduce the bromo substituent.

Microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly .

Antitumor Activity

Research indicates that compounds related to thiazolidinones exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation across various cancer cell lines, such as Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). The IC50 values for some derivatives have been reported as low as 8 μM, indicating potent activity against these cell lines .

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on several protein kinases, including DYRK1A, CK1, CDK5/p25, and GSK3α/β. These kinases are crucial in various signaling pathways associated with cancer and neurological disorders. The compound demonstrated significant inhibition with IC50 values in the nanomolar range for some analogs .

CompoundTarget KinaseIC50 (µM)
This compoundDYRK1A< 0.05
Related Compound ACK10.028
Related Compound BGSK3α/β0.033

The mechanism by which thiazolidinones exert their biological effects often involves:

  • Inhibition of kinase activity , leading to disrupted signaling pathways that promote cell proliferation.
  • Induction of apoptosis in cancer cells through modulation of pro-apoptotic and anti-apoptotic factors.

Molecular dynamics simulations have suggested that these compounds interact primarily through hydrophobic contacts with their targets, which may explain their potency .

Case Studies

  • In vitro Studies : A study investigating the antiproliferative effects of various thiazolidinone derivatives showed that compounds similar to this compound inhibited tumor growth in multiple cell lines with varying degrees of efficacy .
  • In vivo Studies : Further research is needed to explore the in vivo efficacy and safety profiles of this compound. Preliminary studies indicate potential for significant therapeutic applications in oncology.

Q & A

Q. What are the key synthetic pathways for preparing this thiazolidinone derivative?

The compound is typically synthesized via a multi-step condensation reaction. A common approach involves:

  • Step 1 : Bromination of the benzamide precursor using NaBr/KBr under acidic conditions (e.g., H₂SO₄) to introduce the 2-bromo substituent .
  • Step 2 : Condensation of the thiazolidinone core with 2-methoxybenzaldehyde under reflux in ethanol or THF, catalyzed by piperidine or acetic acid, to form the (Z)-configured benzylidene group .
  • Purification : Column chromatography with ethyl acetate/petroleum ether gradients (e.g., 50% EtOAC) yields >80% purity. Confirm identity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.8–4.0 ppm), and thioxo/thiazolidinone signals (δ 4.5–5.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ peak at m/z 458.2) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water gradients .

Advanced Questions

Q. What crystallographic methods resolve the stereochemistry and hydrogen-bonding networks?

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXL refines the structure, applying anisotropic displacement parameters for non-H atoms .
  • Hydrogen Bonding : Graph-set analysis (e.g., Etter’s notation) identifies motifs like R₂²(8) for N–H⋯O interactions. ORTEP-3 visualizes the (Z)-configuration of the benzylidene moiety and π-π stacking between aromatic rings .
  • Software : WinGX integrates SHELX programs for structure solution and refinement. Hydrogen-bond distances (2.8–3.2 Å) validate stability .

Q. How can contradictions in biological activity data (e.g., antitumor vs. cytotoxicity) be addressed?

  • Assay Optimization : Use Design of Experiments (DoE) to test variables (e.g., concentration, incubation time) in MTT assays. Include positive controls (e.g., doxorubicin) and normalize to DMSO-treated cells .
  • Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays to distinguish cytostatic vs. cytotoxic effects .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .

Q. What computational strategies support SAR studies for optimizing bioactivity?

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., VEGF for antiangiogenic activity). Focus on the benzylidene moiety’s role in hydrophobic pocket binding .
  • QSAR Modeling : Develop regression models correlating substituent electronegativity (Hammett σ values) with IC₅₀ data. Replace the 2-methoxy group with electron-withdrawing groups (e.g., -NO₂) to enhance potency .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. Monitor RMSD (<2.0 Å) to validate binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

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